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Compound of Interest

Compound Name:
6-Oxo-1,6-dihydropyridazine-3-

carbonyl chloride

CAS No.: 57658-96-5

Cat. No.: B1317487

Get Quote

Executive Summary: The Electrophilic Gateway
Pyridazinone carbonyl chlorides (specifically 3-oxo-2,3-dihydropyridazine-carbonyl chlorides)

represent a critical class of high-energy intermediates in the synthesis of bioactive

heterocycles. Their structural uniqueness lies in the juxtaposition of a highly reactive acyl

chloride moiety with an electron-deficient, tautomerizable pyridazinone ring.

This guide moves beyond standard textbook definitions to address the practical challenges of

working with these intermediates: controlling regioselectivity during nucleophilic attack,

managing the lactam-lactim tautomerism, and executing high-yield couplings in drug discovery

workflows (e.g., PDE3 inhibitors, p38 MAP kinase inhibitors).

Structural Dynamics & Electronic Profile
The Tautomeric Challenge
The core pyridazinone ring exists in a dynamic equilibrium between the lactam (NH-form) and

lactim (OH-form). In the context of carbonyl chlorides, the lactam form predominates in
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solution, but the presence of the electron-withdrawing chlorocarbonyl group (-COCl) at position

4 or 5 significantly increases the acidity of the N-H proton.

Implication: When reacting these acid chlorides with nucleophiles, the N-H site becomes a

competing nucleophile (dimerization risk) or requires protection (e.g., N-benzyl, N-methyl) to

ensure clean chemistry.

Electronic Activation: The diazine ring acts as a strong electron-withdrawing group (EWG).

This makes the attached -COCl group more electrophilic than a standard benzoyl chloride.

Consequently, these intermediates are highly susceptible to hydrolysis and require strictly

anhydrous conditions.

Visualization: Structural Resonance & Reactivity
The following diagram maps the electronic flow and reactive sites, highlighting the competition

between the external electrophile (COCl) and the internal nucleophile (N1).

Pyridazinone Core
(Electron Deficient)

Carbonyl Chloride (-COCl)
(High Reactivity Site)Inductive Withdrawal (-I)

N-H Moiety
(Acidic/Nucleophilic)

Resonance Stabilization

Nucleophilic AttackFast

Lactim Tautomer
(O-Nucleophilic)

Tautomerization
(Base Catalyzed)

Self-Acylation (Dimer)

Side Reaction

Click to download full resolution via product page

Figure 1: Electronic connectivity and reactive vectors of 3-oxo-2,3-dihydropyridazine-4-carbonyl

chloride.

Synthesis Protocol: The "Clean" Generation
Standardizing on Oxalyl Chloride/DMF activation.
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While thionyl chloride (

) is a traditional reagent, it often results in sulfur contamination and difficult removal of
byproducts. The Oxalyl Chloride/DMF method is the superior protocol for pyridazinone
derivatives due to milder conditions and gaseous byproducts (

) that simplify purification.

Self-Validating Experimental Workflow
Objective: Synthesis of 3-oxo-2,3-dihydropyridazine-4-carbonyl chloride from its carboxylic acid

precursor.

Parameter Specification Rationale

Solvent
Dichloromethane (DCM) or

THF (Anhydrous)

Non-nucleophilic; DCM allows

easy evaporation of

solvent/reagent.

Reagent Oxalyl Chloride (1.2 - 1.5 eq)

Excess ensures complete

conversion; forms volatile

byproducts.

Catalyst DMF (Catalytic, 1-2 drops)

Forms the active Vilsmeier-

Haack chloroiminium

intermediate.

Temperature 0°C to Room Temp

Controls exotherm; prevents

thermal decomposition of the

ring.

Validation MeOH Quench Test

Aliquot quenched in MeOH

should show methyl ester by

TLC/LCMS immediately.

Step-by-Step Methodology
Suspension: Suspend 1.0 eq of 3-oxo-2,3-dihydropyridazine-4-carboxylic acid in anhydrous

DCM (0.2 M concentration) under Argon atmosphere.
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Activation: Add catalytic DMF (1-2 drops).

Chlorination: Dropwise add oxalyl chloride (1.5 eq) at 0°C. Gas evolution (

) will be vigorous.

Reaction: Allow to warm to room temperature and stir for 2–4 hours.

Checkpoint: The suspension should become a clear solution as the acid converts to the

soluble acid chloride.

Isolation: Concentrate in vacuo strictly under anhydrous conditions. Do not wash with water.

The resulting solid/oil is used immediately.

Reactivity Profile & Transformations
Nucleophilic Acyl Substitution (NAS)
The most common application is coupling with amines to form carboxamides (drug scaffolds).

The Trap: Because the pyridazinone N-H is acidic, using strong bases (NaH, TEA) can lead

to N-acylation or O-acylation side products.

The Solution: Use mild bases (Pyridine, DIPEA) or Schotten-Baumann conditions (biphasic

DCM/aq NaHCO3) if the acid chloride stability permits (fast reaction vs hydrolysis).

Friedel-Crafts Acylation
Pyridazinone carbonyl chlorides serve as excellent acylating agents for electron-rich aromatics

(e.g., indoles, anisoles).

Catalyst:

or

.

Regiochemistry: The reaction introduces the pyridazinone moiety onto the aromatic ring, a

key step in synthesizing "privileged structures" like cardiotonic agents.
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Reactivity Mapping Diagram
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Figure 2: Divergent synthetic pathways for pyridazinone carbonyl chlorides.

Handling, Stability & Safety
Hydrolysis Kinetics
Due to the electron-deficient nature of the pyridazine ring, the carbonyl carbon is highly

positive.

Half-life: In open air, the solid acid chloride can degrade back to the acid within minutes to

hours depending on humidity.

Storage: Must be stored under Argon/Nitrogen at -20°C. Ideally, generate and use in situ.

Safety: The Vilsmeier Hazard
When using DMF/Oxalyl Chloride, the Vilsmeier intermediate is potent. Ensure all glassware is

dry. The evolution of CO gas (odorless, toxic) necessitates the use of a well-ventilated fume

hood with a bubbler trap.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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